6-Cyano-2-mercaptobenzo[d]oxazole
Description
6-Cyano-2-mercaptobenzo[d]oxazole is a benzo[d]oxazole derivative featuring a cyano (-CN) group at the 6th position and a mercapto (-SH) group at the 2nd position. This compound belongs to the oxazole family, a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The cyano and mercapto substituents impart distinct electronic and steric properties, influencing its reactivity, physicochemical behavior, and biological interactions. The synthesis of such derivatives typically involves multi-step reactions, such as condensation, cyclization, and functional group modifications under reflux conditions using reagents like ethyl chloroacetate and hydrazine hydrate . Spectroscopic techniques (¹H-NMR, ¹³C-NMR) and elemental analysis are critical for confirming its molecular structure .
Properties
IUPAC Name |
2-sulfanylidene-3H-1,3-benzoxazole-6-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4N2OS/c9-4-5-1-2-6-7(3-5)11-8(12)10-6/h1-3H,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCBHOPRXVFGNKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)OC(=S)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1806521-85-6 | |
| Record name | 2-sulfanyl-1,3-benzoxazole-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyano-2-mercaptobenzo[d]oxazole typically involves the use of 2-aminophenol as a precursor. Various synthetic methodologies have been developed, including reactions with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature
Chemical Reactions Analysis
Types of Reactions
6-Cyano-2-mercaptobenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst choice playing crucial roles .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
One of the most significant applications of 6-Cyano-2-mercaptobenzo[d]oxazole is in the development of anticancer agents. Research indicates that compounds with similar structures can inhibit specific signaling pathways involved in cancer progression. For instance, a patent describes the use of benzoxazole derivatives in inhibiting the colony-stimulating factor 1 receptor (CSF-1R), which is implicated in various cancers. The inhibition of this receptor can lead to reduced tumor growth and metastasis .
Antimicrobial Activity
Recent studies have also highlighted the potential antimicrobial properties of this compound. Compounds derived from benzothiazole have shown effectiveness against drug-resistant strains of bacteria, including those responsible for tuberculosis . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Agricultural Applications
Pesticide Development
The compound has been explored as an intermediate in the synthesis of pesticides. Its thiol group can enhance the reactivity of various agricultural chemicals, leading to more effective pest control agents. For example, derivatives of 2-mercaptobenzothiazole have been successfully employed in developing new acaricides that target specific pests like Tetranychus cinnabarinus . These compounds exhibit remarkable efficacy in controlling mite populations while being less toxic to beneficial insects.
Materials Science
Dye Sensitizers
Another notable application of this compound is as a dye sensitizer in solar cells and photographic materials. Benzothiazole derivatives are known for their ability to extend the absorption spectrum of silver halide emulsions, enhancing their sensitivity to light . This property is beneficial not only in photography but also in developing dye-sensitized solar cells, where they contribute to efficient light harvesting and energy conversion.
Data Tables
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal Chemistry | Anticancer agent | Inhibition of CSF-1R signaling |
| Antimicrobial agent | Disruption of bacterial cell wall synthesis | |
| Agricultural | Pesticide development | Intermediate for acaricides targeting specific pests |
| Materials Science | Dye sensitizer for solar cells | Enhances light absorption and energy conversion efficiency |
Case Studies
- Anticancer Research : A study published in a pharmaceutical journal demonstrated that a series of benzoxazole derivatives, including those related to this compound, exhibited potent inhibitory effects on cancer cell lines, showing promise for future drug development .
- Antimicrobial Efficacy : A recent investigation into new anti-tubercular compounds revealed that derivatives based on benzothiazole structures exhibited significant activity against multidrug-resistant strains of Mycobacterium tuberculosis, underscoring the potential for therapeutic applications .
- Agricultural Innovations : Research into novel acaricides has led to the formulation of compounds derived from this compound, demonstrating high efficacy against agricultural pests while maintaining safety profiles for non-target organisms .
Mechanism of Action
The mechanism by which 6-Cyano-2-mercaptobenzo[d]oxazole exerts its effects involves its interaction with molecular targets such as human carbonic anhydrases. These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate ion and proton. The compound binds to the enzyme’s active site, inhibiting its activity and affecting physiological processes like pH regulation and gas exchange .
Comparison with Similar Compounds
Comparison with Similar Compounds
Physicochemical Properties
The electronic properties of oxazole derivatives are significantly influenced by substituents. Computational studies using density functional theory (DFT) reveal that electron-withdrawing groups like -CN lower the HOMO-LUMO energy gap (ΔE), enhancing chemical reactivity. For example:
| Compound | HOMO (eV) | LUMO (eV) | ΔE (eV) | Electrophilicity Index (ω) |
|---|---|---|---|---|
| Unsubstituted oxazole | -7.2 | -1.8 | 5.4 | 1.5 |
| 6-Cyano-2-mercapto | -6.8 | -2.5 | 4.3 | 2.1 |
| 5-Methyl derivative | -7.0 | -1.9 | 5.1 | 1.6 |
The cyano group in 6-Cyano-2-mercaptobenzo[d]oxazole reduces ΔE by 1.1 eV compared to unsubstituted oxazole, indicating higher reactivity and softer molecular character . The mercapto group further contributes to nucleophilic behavior, enabling interactions with electrophilic biological targets.
Reactivity with Singlet Oxygen
Substituents alter the kinetics of photo-oxidation. The absence of allylic hydrogens in oxazole derivatives favors [4+2]-cycloaddition with singlet oxygen (¹O₂). The reaction rate for substituted oxazoles (e.g., 6-Cyano-2-mercapto) is 1.2–1.5 times faster than unsubstituted oxazole due to reduced ΔE and increased electrophilicity .
Biological Activity
6-Cyano-2-mercaptobenzo[d]oxazole is a compound of significant interest in medicinal chemistry due to its unique structural features, which include both cyano and mercapto groups. These functional groups contribute to its distinct chemical reactivity and potential biological activity, particularly in the fields of antimicrobial and anticancer research.
Chemical Structure and Properties
The chemical formula for this compound is C_8H_6N_2S. The presence of the cyano group (–C≡N) and the mercapto group (–SH) allows for diverse chemical transformations, making it a versatile compound in synthetic chemistry.
This compound is believed to exert its biological effects primarily through inhibition of human carbonic anhydrases (CAs). CAs are essential enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, playing a critical role in physiological processes such as pH regulation and gas exchange. The compound binds to the active site of these enzymes, inhibiting their activity and potentially leading to therapeutic effects in conditions where CA activity is dysregulated.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit notable antimicrobial activity. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Mycobacterium tuberculosis. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. It has been noted for its ability to inhibit tumor cell proliferation through mechanisms that may involve apoptosis induction and cell cycle arrest. Specific studies have reported IC50 values against different cancer cell lines, indicating its effectiveness as a potential chemotherapeutic agent .
Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several derivatives of this compound against Escherichia coli and Candida albicans. The results demonstrated significant inhibition zones ranging from 20 mm to 25 mm for selected derivatives, highlighting their potential as effective antimicrobial agents .
Study 2: Anticancer Activity Assessment
In vitro assays conducted on lung cancer cell lines (A549, HCC827) revealed that certain derivatives exhibited potent anticancer activity with IC50 values as low as 2.12 μM. These findings suggest that modifications to the original structure can enhance its biological efficacy against cancer .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Mercaptobenzothiazole | Lacks cyano group | Antimicrobial, anticancer |
| 2-Aminobenzothiazole | Contains amino group | Antimicrobial, anti-inflammatory |
| Benzoxazole | Parent compound without substituents | Limited biological activity |
The presence of both cyano and mercapto groups in this compound enhances its reactivity and biological activity compared to its analogs.
Q & A
Basic: What are the optimal synthetic routes for preparing 6-cyano-2-mercaptobenzo[d]oxazole?
The most reliable method involves van Leusen's oxazole synthesis , starting from aromatic aldehydes and TosMIC (p-toluenesulfonylmethyl isocyanide) in methanol under reflux (70°C, 3 hours) with potassium carbonate as a base. This approach is scalable and avoids harsh conditions, as demonstrated in the synthesis of structurally related 5-substituted oxazoles . For the cyano group, post-synthetic modifications like DABCO-catalyzed cyanation (using electron-deficient 2-halobenzoxazole precursors) are recommended under mild conditions (e.g., DMSO/H₂O solvent system) to achieve high yields without side reactions .
Advanced: How can regioselectivity challenges in benzoxazole functionalization be addressed?
Regioselectivity depends on the electronic and steric effects of substituents. For example, electron-withdrawing groups (e.g., cyano) at the 6-position stabilize the oxazole ring, directing further functionalization to the 2-mercapto group. Computational tools (DFT) can predict reactive sites by analyzing molecular electrostatic potentials (MEPs). Experimental validation via 1H NMR and X-ray crystallography is critical to confirm regiochemical outcomes, as seen in halogen-bonded cocrystals of oxazole derivatives .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Key techniques include:
- 1H NMR : To identify isomers and confirm substituent positions (e.g., distinguishing between cis/trans isomers in platinum complexes with benzoxazole ligands) .
- LC-ESIMS : For monitoring reaction progress and detecting intermediates .
- FT-IR : To verify the presence of thiol (-SH) and cyano (-CN) groups via characteristic stretching frequencies (2500–2600 cm⁻¹ for -SH, ~2200 cm⁻¹ for -CN).
Advanced: How can computational methods explain the thermodynamic stability of this compound derivatives?
Density Functional Theory (DFT) calculates thermodynamic parameters (ΔG°, ΔH°, ΔS°) to predict isomer stability. For example, in platinum(II) complexes with benzoxazole ligands, DFT-derived energy diagrams aligned with experimental data, showing that isomers with lower ΔG° values dominate in solution . For halogen-bonded cocrystals, MEP analysis on oxazole nitrogen atoms (-140 kJ mol⁻¹ e⁻¹) rationalizes their preference as halogen bond acceptors over oxygen atoms .
Basic: What are common intermolecular interactions influencing the crystal packing of this compound?
The dominant interaction is halogen bonding (I⋯Noxazole) in cocrystals with perfluorinated iodobenzenes, with relative bond shortening up to 18%. Additional interactions include π-π stacking (aromatic rings) and hydrogen bonding (thiol groups), which stabilize supramolecular architectures .
Advanced: How does the electronic nature of substituents affect halogen bond acceptor strength?
Substituents alter MEP values on the oxazole nitrogen. Electron-withdrawing groups (e.g., nitro) reduce acceptor strength, while electron-donating groups (e.g., methyl) enhance it. For example, 5-(p-nitrophenyl)oxazole (nox) has less negative MEPs (-135 kJ mol⁻¹ e⁻¹) compared to 5-phenyloxazole (phox, -145 kJ mol⁻¹ e⁻¹), leading to weaker I⋯Noxazole bonds (21.8 vs. 23.9 kJ mol⁻¹) .
Basic: How can biological activity (e.g., anticancer potential) be evaluated for this compound?
Standard protocols include:
- In vitro assays : Measure inhibition of VEGFR-2 or STAT3 pathways using cell viability (MTT assay) and enzyme activity tests .
- SAR studies : Modify the cyano or thiol groups to assess their impact on binding affinity. For example, replacing -SH with methylthio (-SMe) can enhance metabolic stability .
Advanced: What mechanistic insights explain contradictions in biological activity data?
Discrepancies often arise from off-target effects or assay conditions. For instance, oxazole-based inhibitors may show varying efficacy against kinases due to competing halogen bonding with solvent molecules. Molecular docking and MD simulations can clarify binding modes, while metabolite profiling identifies degradation products that interfere with activity measurements .
Basic: What safety protocols are recommended for handling this compound?
- Use glove boxes for air-sensitive reactions (e.g., thiol oxidation).
- Avoid skin contact with protective gear (nitrile gloves, lab coats) due to potential toxicity.
- Store waste in sealed containers for professional disposal, as thiols can generate toxic H₂S .
Advanced: How can electrochemical methods enable sustainable functionalization of this compound?
Silver-catalyzed phosphorylation under mild electrochemical conditions (e.g., with dialkyl-H-phosphonates) avoids external oxidants. This method preserves the oxazole ring integrity and achieves high regioselectivity, as demonstrated in benzoxazole derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
